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molecular formula C8H16N2O B1321825 N-methyl-N-(piperidin-4-yl)acetamide CAS No. 83180-55-6

N-methyl-N-(piperidin-4-yl)acetamide

Cat. No. B1321825
M. Wt: 156.23 g/mol
InChI Key: UGQXPTUMTGDBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786121B2

Procedure details

To a solution of 4-(acetyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (525 mg, 2.05 mmol) in AcOEt (5 ml) was added HCl 3N (4 ml). The reaction mixture was stirred at RT for 16 hrs. Solvent were removed under reduced pressure to gine the expected N-methyl-N-piperidin-4-yl-acetamide as its hydrochloride salt (395 mg, quant.).
Quantity
525 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([C:16](=[O:18])[CH3:17])[CH3:15])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>CCOC(C)=O>[CH3:15][N:14]([CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)[C:16](=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
525 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C)C(C)=O
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN(C(C)=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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